(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,4,5-trimethylphenyl substituent. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Chiral Resolution: Employing high-performance liquid chromatography (HPLC) systems for the separation of enantiomers on a large scale.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2,4,5-trimethylbenzaldehyde or 2,4,5-trimethylbenzoic acid.
Reduction: Formation of 2,4,5-trimethylphenylethylamine.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation.
Comparison with Similar Compounds
Similar Compounds
- (s)-2-Amino-2-(2,3,4-trimethylphenyl)ethan-1-ol
- (s)-2-Amino-2-(2,4,6-trimethylphenyl)ethan-1-ol
- (s)-2-Amino-2-(3,4,5-trimethylphenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(2,4,5-trimethylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its steric and electronic properties, thereby affecting its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,4,5-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-7-4-9(3)10(5-8(7)2)11(12)6-13/h4-5,11,13H,6,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
GKSHQZSSTGBJAT-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](CO)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(CO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.